molecular formula C13H16BrNO4 B7538528 Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate

Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate

Cat. No. B7538528
M. Wt: 330.17 g/mol
InChI Key: WLCNWWTUOBUMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a derivative of the naturally occurring compound, bromophenol, and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has also been shown to inhibit cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In bacteria, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to disrupt bacterial membrane integrity and inhibit DNA synthesis. In the brain, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In bacteria, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to inhibit bacterial growth and disrupt bacterial membrane integrity. In the brain, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to reduce oxidative stress and inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has exhibited a range of biological activities, making it a versatile compound for research. However, one limitation of using Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For research on Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate include further investigation of its mechanisms of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields of research. Additionally, the development of novel derivatives of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate may lead to compounds with improved efficacy and bioavailability.

Synthesis Methods

The synthesis of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate involves the reaction of 3-bromo-4-methoxybenzoic acid with methyl 2-amino-2-methylpropanoate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate as a white solid, which can be purified through recrystallization.

Scientific Research Applications

Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been studied for its potential therapeutic applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has also exhibited antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,12(17)19-4)15-11(16)8-5-6-10(18-3)9(14)7-8/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCNWWTUOBUMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate

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